molecular formula C20H20FN5S B2595990 4-(4-(2-Fluorophenyl)piperazin-1-yl)-6-((pyridin-2-ylmethyl)thio)pyrimidine CAS No. 1172363-63-1

4-(4-(2-Fluorophenyl)piperazin-1-yl)-6-((pyridin-2-ylmethyl)thio)pyrimidine

Cat. No.: B2595990
CAS No.: 1172363-63-1
M. Wt: 381.47
InChI Key: NSQAUIVYAIVGON-UHFFFAOYSA-N
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Description

4-(4-(2-Fluorophenyl)piperazin-1-yl)-6-((pyridin-2-ylmethyl)thio)pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a fluorophenyl group and a pyrimidine ring substituted with a pyridin-2-ylmethylthio group. Its unique structure makes it a valuable subject for studies in medicinal chemistry, pharmacology, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(2-Fluorophenyl)piperazin-1-yl)-6-((pyridin-2-ylmethyl)thio)pyrimidine typically involves multiple steps, starting with the preparation of the piperazine and pyrimidine intermediates. One common route includes:

    Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting 2-fluoroaniline with ethylene glycol in the presence of a catalyst.

    Formation of the Pyrimidine Intermediate: The pyrimidine ring is synthesized by reacting 2-chloropyrimidine with pyridine-2-thiol in the presence of a base.

    Coupling Reaction: The final step involves coupling the piperazine and pyrimidine intermediates under suitable conditions, such as using a palladium catalyst in a solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors, automated synthesis systems, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-(4-(2-Fluorophenyl)piperazin-1-yl)-6-((pyridin-2-ylmethyl)thio)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Sodium hydride in DMF or potassium carbonate in acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

4-(4-(2-Fluorophenyl)piperazin-1-yl)-6-((pyridin-2-ylmethyl)thio)pyrimidine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes.

    Pharmacology: The compound is used to investigate its effects on biological systems, including its binding affinity and activity at various molecular targets.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Industrial Applications: The compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(4-(2-Fluorophenyl)piperazin-1-yl)-6-((pyridin-2-ylmethyl)thio)pyrimidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-(2-Chlorophenyl)piperazin-1-yl)-6-((pyridin-2-ylmethyl)thio)pyrimidine
  • 4-(4-(2-Methylphenyl)piperazin-1-yl)-6-((pyridin-2-ylmethyl)thio)pyrimidine
  • 4-(4-(2-Bromophenyl)piperazin-1-yl)-6-((pyridin-2-ylmethyl)thio)pyrimidine

Uniqueness

4-(4-(2-Fluorophenyl)piperazin-1-yl)-6-((pyridin-2-ylmethyl)thio)pyrimidine is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical properties and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

4-[4-(2-fluorophenyl)piperazin-1-yl]-6-(pyridin-2-ylmethylsulfanyl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN5S/c21-17-6-1-2-7-18(17)25-9-11-26(12-10-25)19-13-20(24-15-23-19)27-14-16-5-3-4-8-22-16/h1-8,13,15H,9-12,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSQAUIVYAIVGON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C3=CC(=NC=N3)SCC4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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